2-Azaadamantane-N-oxyl

Catalog No.
S887022
CAS No.
57625-08-8
M.F
C9H14NO
M. Wt
152.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaadamantane-N-oxyl

CAS Number

57625-08-8

Product Name

2-Azaadamantane-N-oxyl

Molecular Formula

C9H14NO

Molecular Weight

152.21 g/mol

InChI

InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2

InChI Key

BCJCJALHNXSXKE-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)N3[O]

Canonical SMILES

C1C2CC3CC1CC(C2)N3[O]

Catalyst for Alcohol Oxidation:

AZADO's primary application lies in organic chemistry as a catalyst for alcohol oxidation. Compared to other common catalysts like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), AZADO exhibits enhanced reactivity due to its less hindered structure. This allows for efficient conversion of various alcohols, particularly sterically hindered ones, to their corresponding carbonyl compounds (aldehydes or ketones) in high yields PubChem: .

Research has shown AZADO's effectiveness in oxidizing primary alcohols to aldehydes selectively, using tert-butyl nitrite as a co-catalyst in acetonitrile (MeCN) media Organic Chemistry Portal: .

Other Oxidation Reactions:

Beyond alcohols, AZADO demonstrates potential as an oxidant in other reactions. For instance, studies explore its use in the oxidation of wood cellulose, a process relevant to biofuel production Sigma-Aldrich: .

Organic Synthesis Applications:

The catalytic properties of AZADO make it a valuable tool for organic synthesis. Research explores its application in the total synthesis of complex molecules like Yaku'amide A, a potential cytotoxin isolated from sponges Sigma-Aldrich: .

2-Azaadamantane-N-oxyl, commonly referred to as AZADO, is a stable nitroxyl radical that belongs to a class of compounds known for their catalytic properties in organic reactions. This compound is characterized by its unique structure, which features a nitrogen atom integrated into the adamantane framework, enhancing its reactivity compared to other nitroxyl radicals such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) . AZADO is particularly noted for its ability to facilitate various oxidation reactions, making it a valuable tool in synthetic organic chemistry.

In its role as a catalyst for alcohol oxidation, AZADO participates in a radical chain reaction. The unpaired electron on the N-O group allows AZADO to abstract a hydrogen atom from the alcohol molecule, initiating the reaction cycle []. The subsequent steps involve oxygen molecules and regeneration of the AZADO catalyst, enabling it to convert multiple alcohol molecules.

AZADO acts primarily as an organocatalyst in oxidation reactions. It has been successfully employed in:

  • Oxidation of Alcohols: AZADO catalyzes the conversion of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. This reaction often utilizes molecular oxygen as a co-oxidant .
  • Chemoselective Oxidation: The compound can selectively oxidize α-hydroxy acids to α-keto acids while minimizing overoxidation .
  • Cleavage of Diols: AZADO has been shown to facilitate the oxidative cleavage of 1,2-diols to produce shorter-chain carboxylic acids .

The synthesis of 2-azaadamantane-N-oxyl typically involves the following methods:

  • Radical Generation: The compound can be synthesized through the oxidation of 2-azaadamantane using oxidizing agents such as hydrogen peroxide or other radical initiators.
  • Direct Nitroxyl Formation: The direct reaction of 2-azaadamantane with nitrous oxide or related reagents can also yield AZADO .

These methods allow for the production of AZADO in sufficient purity for use in various chemical applications.

AZADO has several applications in synthetic organic chemistry:

  • Catalysis: Its primary use is as a catalyst for oxidation reactions, particularly in the conversion of alcohols to carbonyl compounds.
  • Organic Synthesis: It serves as a key reagent in the synthesis of complex organic molecules.
  • Environmental Chemistry: The ability of AZADO to catalyze reactions under mild conditions makes it suitable for green chemistry initiatives aimed at reducing waste and energy consumption .

Studies on the interactions of AZADO with various substrates reveal its efficiency in catalyzing reactions involving sterically hindered alcohols and other challenging substrates. The unique structure of AZADO allows it to stabilize transition states effectively, leading to higher reaction rates and yields compared to traditional catalysts like TEMPO .

Several compounds share structural similarities with 2-azaadamantane-N-oxyl. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,2,6,6-Tetramethylpiperidine-N-oxylContains a piperidine ring; highly sterically hinderedWidely used but less reactive than AZADO
1-Methyl-2-azaadamantane-N-oxylSimilar core structure with an additional methyl groupEnhanced reactivity compared to AZADO
9-Azanoradamantane-N-oxylDerived from noradamantane; less sterically hinderedExhibits different catalytic properties

The uniqueness of 2-azaadamantane-N-oxyl lies in its balance between stability and reactivity, allowing it to perform efficiently across various oxidation reactions while maintaining selectivity .

The synthesis of 2-azaadamantane-N-oxyl (AZADO) involves intricate multi-step organic transformations to construct its rigid azaadamantane skeleton and introduce the nitroxyl functional group. A representative pathway begins with 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid as the starting material. Key steps include:

Cyclization and Functional Group Interconversion

  • Dihydroxylation: Treatment with osmium tetroxide (OsO₄) and sodium periodate (NaIO₄) in tetrahydrofuran/water introduces diol functionality (54% yield).
  • Ketone Protection: Reaction with ethylene glycol and para-toluenesulfonic acid (p-TsOH) forms a ketal intermediate (94% yield).
  • Reductive Amination: Sodium borohydride (NaBH₄) reduces imine intermediates generated from hydroxylamine hydrochloride, yielding azaadamantane derivatives.

Nitroxyl Radical Formation

The final oxidation step employs sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) to convert the hydroxylamine precursor into the stable nitroxyl radical. Alternative methods use oxoammonium salts (e.g., 1-Me-AZADO⁺Cl⁻) with sodium chlorite (NaClO₂) for efficient radical generation.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
DihydroxylationOsO₄, NaIO₄, THF/H₂O, 20°C54%
Ketal FormationEthylene glycol, p-TsOH, toluene, reflux94%
Nitroxyl OxidationNa₂WO₄, H₂O₂, methanol, 20°C42%

Industrial-Scale Production Methodologies

Industrial production of AZADO prioritizes scalability, safety, and cost efficiency. Nissan Chemical Industries optimized a three-step sequence for kilogram-scale synthesis:

Catalytic Aerobic Oxidation

Aerobic oxidation using 2-azaadamantan-2-ol (AZADOL®) with sodium nitrite (NaNO₂) cocatalyst enables safe large-scale reactions. This method operates below the flash point of acetic acid (40°C), minimizing explosion risks while achieving quantitative yields within 8 hours.

Continuous Flow Chemistry

Recent advancements integrate flow reactors for multi-step synthesis, enhancing throughput. For example:

  • Step 1: Alcohol oxidation in a packed-bed reactor with immobilized AZADO catalyst.
  • Step 2: Inline purification via simulated moving bed (SMB) chromatography.

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading0.1–1 mol%0.01–0.1 mol%
Reaction Time12–24 hours4–8 hours
SolventAcetonitrileAcetic acid/water
Throughput<100 g/batch500–1000 kg/year

Purification and Isolation Techniques

Purification of AZADO demands precision due to its sensitivity to light and oxygen.

Laboratory-Scale Methods

  • Column Chromatography: Silica gel with hexane/ethyl acetate (5:1) eluent removes inorganic salts and byproducts.
  • Recrystallization: Acetonitrile or methanol/water mixtures yield high-purity crystals (mp 92–93°C).

Industrial-Scale Techniques

  • Distillation: Short-path distillation under reduced pressure (10⁻³ mbar) isolates AZADO from volatile impurities.
  • Crystallization: Anti-solvent addition (e.g., water to methanol) achieves >99.5% purity.

Table 3: Purification Efficiency

MethodPurityRecovery
Column Chromatography95–98%70–80%
Recrystallization99%50–60%
Distillation99.5%85–90%

XLogP3

1.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

(2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl

Dates

Modify: 2023-08-16

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